4',6'-dimethyl-8-{thieno[2,3-d]pyrimidin-4-yl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
Description
The exact mass of the compound this compound is 358.14634713 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2',4'-dimethyl-8-thieno[2,3-d]pyrimidin-4-ylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-17(23)21(2)9-18(24-11)7-12-3-4-13(8-18)22(12)15-14-5-6-25-16(14)20-10-19-15/h5-6,10-13H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGPQAOZDXICPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C4=C5C=CSC5=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thieno[2,3-d]pyrimidines, which are key structural fragments of this compound, are often used in the synthesis of antiviral agents.
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit certain enzymes, thereby reducing the synthesis of necessary components for viral replication.
Biochemical Pathways
It’s known that thieno[2,3-d]pyrimidines can affect the synthesis of rna and dna, thereby inhibiting the replication of viruses.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys.
Result of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit the replication of viruses, leading to a decrease in viral load.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the Dimroth rearrangement, a key step in the synthesis of thieno[2,3-d]pyrimidines, is affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product.
Biological Activity
The compound 4',6'-dimethyl-8-{thieno[2,3-d]pyrimidin-4-yl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development in fields such as oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 372.48 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its biological activity, particularly in inhibiting kinases and other enzymes.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays revealed that the compound significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC50 value of approximately 5 µM .
The proposed mechanism involves the inhibition of specific kinases associated with tumor growth and survival pathways. The thieno[2,3-d]pyrimidine component is particularly effective in targeting protein kinases involved in signal transduction pathways that regulate cell division and apoptosis.
Neuroprotective Effects
In addition to its antitumor properties, the compound exhibits neuroprotective effects . In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of the compound on xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis showed increased apoptosis in tumor tissues treated with the compound, confirming its role as a potent anticancer agent .
Study 2: Neuroprotection
A study published in Neuroscience Letters investigated the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls. These findings support further exploration into its use as a therapeutic agent for neurodegenerative disorders .
Data Tables
| Activity | Cell Line/Model | Concentration (µM) | IC50 (µM) |
|---|---|---|---|
| Antitumor | MCF-7 | 10 | 5 |
| Neuroprotection | Alzheimer's Model | 20 | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
